2-溴异丁酸丙炔酯

描述

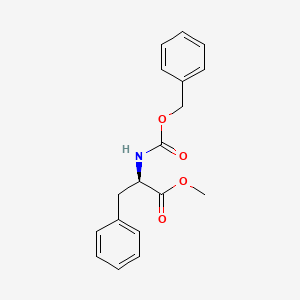

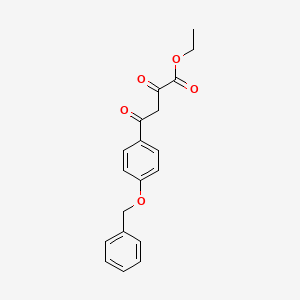

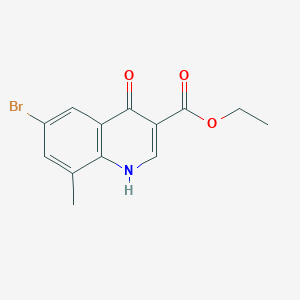

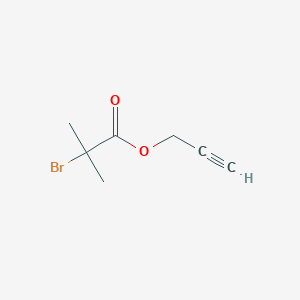

Propargyl 2-bromoisobutyrate is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.

The exact mass of the compound Propargyl 2-bromoisobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propargyl 2-bromoisobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl 2-bromoisobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

原子转移自由基聚合 (ATRP) 引发剂

2-溴异丁酸丙炔酯作为一种具有炔烃功能的ATRP引发剂,这对铜介导的连接或“点击”化学至关重要,可以构建复杂的聚合物结构 .

分子反应性分析

该化合物已被研究其反应性和反应区域,通过密度泛函理论 (DFT/B3LYP) 计算得到全局和局部反应性描述符 .

丙炔基衍生物的合成

它在丙炔基衍生物的合成中发挥作用,这些衍生物在各种化学合成中具有价值,包括创建具有季碳立体中心的化合物 .

荧光适体传感器开发

2-溴异丁酸丙炔酯用于开发超灵敏荧光适体传感器,其中它通过 Cu(I) 催化的叠氮化物-炔烃环加成反应 (CuAAC) 与叠氮化物基团偶联 .

作用机制

Target of Action

Propargyl 2-bromoisobutyrate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) processes . Its primary targets are monomers that are susceptible to radical polymerization. The role of Propargyl 2-bromoisobutyrate is to initiate the polymerization process by transferring its propargyl group to the monomer .

Mode of Action

The compound interacts with its targets through a process known as “click” chemistry . This is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility. In the context of ATRP, Propargyl 2-bromoisobutyrate transfers its propargyl group to the monomer, creating a radical that can then react with other monomers to form a polymer .

Biochemical Pathways

The key biochemical pathway involved in this process is the ATRP pathway . This pathway is characterized by the transfer of radicals from the initiator (in this case, Propargyl 2-bromoisobutyrate) to the monomer. The resulting radical monomer can then react with other monomers to form a polymer .

Pharmacokinetics

Its bioavailability in a reaction is high, as it readily reacts with suitable monomers to initiate the atrp process .

Result of Action

The result of Propargyl 2-bromoisobutyrate’s action is the formation of a polymer. The specific properties of the polymer (such as its length, branching, and composition) can be controlled by adjusting the conditions of the ATRP process .

Action Environment

The action of Propargyl 2-bromoisobutyrate is influenced by several environmental factors. These include the presence of other chemicals (such as catalysts or inhibitors), the temperature, and the pressure . These factors can influence the efficiency of the ATRP process and the properties of the resulting polymer .

属性

IUPAC Name |

prop-2-ynyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILOBFYTKJHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539272 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-86-2 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40630-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Propargyl 2-bromoisobutyrate so unique in polymer synthesis?

A1: PBiB acts as an initiator in Atom Transfer Radical Polymerization (ATRP) [, , , , , , ] due to its bromine atom, allowing for controlled polymer chain growth. Simultaneously, its propargyl group provides a handle for further functionalization via highly efficient "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, , , , , ]. This dual functionality makes PBiB a powerful tool for creating well-defined polymers with complex architectures.

Q2: Can you elaborate on the role of PBiB as an initiator in ATRP?

A2: In ATRP, the bromine atom in PBiB participates in a reversible redox reaction with a copper catalyst. This generates a radical on the initiator, which can then initiate the polymerization of a suitable monomer. The reversible nature of this reaction allows for control over the polymerization process, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions [, , , , , , ].

Q3: How does the choice of solvent influence the ATRP of HEMA using PBiB as an initiator?

A3: Studies have shown that the solvent composition significantly impacts the polymerization controllability when using PBiB as an initiator for the ATRP of 2-hydroxyethyl methacrylate (HEMA) []. A solvent mixture of methanol and 2-butanone was found to be optimal, with the ratio of these solvents influencing the polymerization kinetics, degree of polymerization, and dispersity of the resulting PHEMA polymer.

Q4: Are there any limitations to using PBiB in ATRP?

A4: While PBiB is a versatile initiator, its propargyl group can sometimes interfere with the ATRP process, particularly when polymerizing monomers like propargyl methacrylate (PgMA) []. This can lead to uncontrolled polymerization, high polydispersities, and even cross-linking. In such cases, using alternative monomers or modifying reaction conditions might be necessary to achieve better control.

Q5: How does the "click" chemistry aspect of PBiB contribute to material design?

A5: The propargyl group in PBiB enables the attachment of various molecules or polymers via highly efficient CuAAC reactions [, , , , , ]. This "click" chemistry approach allows researchers to precisely modify the properties of materials. For instance, hydrophilic polymers like polyethylene glycol (PEG) can be conjugated to PBiB-initiated polymers to enhance their water solubility [].

Q6: Can you provide an example of PBiB's application in synthesizing complex polymer architectures?

A6: PBiB has been successfully employed to synthesize macrocyclic molecular brushes with amphiphilic block copolymers as side chains []. This involved using PBiB to initiate the ATRP of HEMA, followed by end-group modifications and cyclization via click chemistry. Further ATRP and coupling reactions allowed for the attachment of amphiphilic block copolymers, demonstrating the versatility of PBiB in creating complex macromolecular structures.

Q7: Are there alternative initiators to PBiB for similar applications?

A7: Yes, other initiators with both ATRP initiating groups and "clickable" moieties exist. For instance, 3-(trimethylsilyl)propargyl 2-bromoisobutyrate (TMSPBiB) has been used as an alternative to PBiB in some cases, offering potentially improved control over polymerization [, ]. The choice of initiator ultimately depends on the specific requirements of the polymerization and desired material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。